molecular formula C13H9ClN2O B2753377 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 338406-60-3

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile

Cat. No. B2753377
M. Wt: 244.68
InChI Key: ZUCGOHYGFSNHIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile” can be represented by the SMILES string O=C(O)C1=CC(C(CC2=CC=C(Cl)C=C2)=O)=CN1[H] . The empirical formula of this compound is C13H10ClNO3 and it has a molecular weight of 263.68 .


Physical And Chemical Properties Analysis

The compound “4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile” is a solid . The empirical formula of this compound is C13H10ClNO3 and it has a molecular weight of 263.68 .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel compounds incorporating pyrrole and chlorophenyl groups has been widely explored, leading to diverse applications, especially in antifungal and antibacterial activities. For instance, derivatives containing the pyrrole moiety have been synthesized and evaluated for their antifungal properties. These compounds exhibit significant activity against various fungal strains, highlighting their potential in developing new antifungal agents (Ibrahim et al., 2008). Additionally, pyrrole derivatives have been investigated for their antimicrobial activities. The synthesis of these compounds involves complex formation with transition metals, revealing enhanced antibacterial activities compared to the free ligand (Sadeek et al., 2015).

Chemical Reactivity and Molecular Docking

The chemical reactivity of pyrrole-based compounds extends to the creation of biologically active scaffolds. For example, novel pyrrolo[2,3-b]pyridine scaffolds have been synthesized, demonstrating their application in biological studies due to their structural features (Sroor, 2019). Moreover, these compounds have been subjected to molecular docking studies, indicating potential targets for antimicrobial and antioxidant activities. This showcases the dual utility of pyrrole-based compounds in both chemical synthesis and computational biology (Flefel et al., 2018).

Electrochemical Properties and Applications

The exploration of pyrrole derivatives extends to their electrochemical applications. For instance, conducting polymers based on polypyrroles have been synthesized, revealing potential applications in electronic devices due to their electrical properties. Such materials are investigated for their conductivity and stability, opening avenues for research in materials science (Rühe et al., 1987).

Environmental Applications

Pyrrole-based compounds also find relevance in environmental science, particularly in the detection and extraction of phenolic compounds from water. This application demonstrates the utility of pyrrole derivatives as sorbents in solid-phase extraction, highlighting their role in environmental monitoring and cleanup (Bagheri et al., 2004).

properties

IUPAC Name

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-11-3-1-9(2-4-11)5-13(17)10-6-12(7-15)16-8-10/h1-4,6,8,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCGOHYGFSNHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile

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